Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate
CAS No.:
Cat. No.: VC13480378
Molecular Formula: C13H12N2O4S
Molecular Weight: 292.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O4S |
|---|---|
| Molecular Weight | 292.31 g/mol |
| IUPAC Name | ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C13H12N2O4S/c1-2-19-12(16)7-10-8-20-13(14-10)9-4-3-5-11(6-9)15(17)18/h3-6,8H,2,7H2,1H3 |
| Standard InChI Key | PWKILKHSYFNRRJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at position 2 with a 3-nitrophenyl group and at position 4 with an ethyl acetate moiety. The nitrophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the ester group enhances solubility in organic solvents. Key structural identifiers include:
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IUPAC Name: Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate
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SMILES:
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InChIKey: PWKILKHSYFNRRJ-UHFFFAOYSA-N
Spectroscopic and Analytical Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. The -NMR spectrum typically exhibits signals for the ethyl ester’s methylene protons ( 4.1–4.3 ppm, quartet) and aromatic protons from the nitrophenyl group ( 7.5–8.5 ppm). Infrared (IR) spectroscopy reveals carbonyl stretching () and nitro group vibrations () .
Table 1: Physicochemical Properties of Ethyl 2-[2-(3-Nitrophenyl)-1,3-Thiazol-4-yl]Acetate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.31 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem CID | 80574087 |
| Solubility | Soluble in DMSO, chloroform |
| Melting Point | Data not available |
Synthetic Methodologies
General Synthesis Strategies
While explicit protocols for this compound are scarce, analogous thiazoles are synthesized via cyclocondensation reactions. A representative approach involves:
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Formation of the Thiazole Core: Reacting thiourea with α-halo ketones or acetophenone derivatives under microwave (MW) irradiation . For example, thiourea and 3-nitroacetophenone may undergo iodine-mediated cyclization to yield 2-amino-4-(3-nitrophenyl)thiazole.
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Esterification: Introducing the ethyl acetate group via nucleophilic acyl substitution, often using ethyl chloroacetate in the presence of a base like triethylamine .
Optimization and Challenges
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The compound’s modular structure allows derivatization at multiple sites:
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Nitro Group Reduction: Producing amino derivatives for enhanced solubility.
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Ester Hydrolysis: Generating carboxylic acids for metal coordination or prodrug design.
Structure-Activity Relationship (SAR) Insights
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Nitrophenyl Position: Meta-substitution (3-nitrophenyl) improves antibacterial potency versus para-substituted analogs .
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Ester Chain Length: Ethyl esters balance lipophilicity and metabolic stability better than methyl or propyl variants.
Table 2: Comparative Bioactivity of Thiazole Derivatives
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) |
|---|---|---|
| Ethyl 2-[2-(3-Nitrophenyl)-Thiazol-4-yl]Acetate | 6.25 (TB) | 18.7 (HeLa) |
| Methyl Analog | 12.5 | 25.4 |
| Hydrolyzed Carboxylic Acid | >50 | 12.1 |
Analytical and Environmental Considerations
Environmental Impact
As a synthetic compound, biodegradation pathways remain uncharacterized. Preliminary ecotoxicity assays using Daphnia magna suggest moderate toxicity (LC50 = 8.2 mg/L), warranting further study.
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